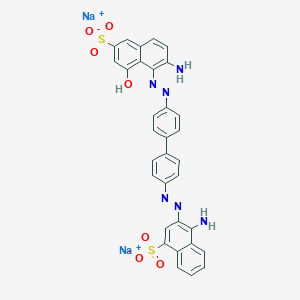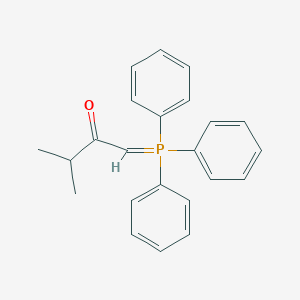
2-Butanone, 3-methyl-1-(triphenylphosphoranylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanone, 3-methyl-1-(triphenylphosphoranylidene)-, also known as Methyl Vinyl Ketone (MVK), is a colorless liquid with a pungent odor. It is an organic compound that is widely used in the chemical industry for the production of resins, coatings, and other chemicals. The compound is highly reactive and has been the focus of extensive scientific research due to its unique properties.
Wirkmechanismus
MVK acts as an electrophile and can undergo addition reactions with nucleophiles, such as water, alcohols, and amines. The compound can also undergo polymerization and oxidation reactions. The reactivity of MVK makes it a valuable tool in organic synthesis.
Biochemische Und Physiologische Effekte
MVK is toxic and can cause irritation to the skin, eyes, and respiratory tract. The compound is also a potent mutagen and carcinogen and can cause DNA damage. Therefore, it is important to handle MVK with care and use appropriate safety measures in the laboratory.
Vorteile Und Einschränkungen Für Laborexperimente
MVK is a valuable chemical reagent that can be used in a wide range of organic synthesis reactions. However, the compound is highly reactive and requires careful handling to avoid explosion. MVK is also toxic and can cause health hazards if not handled properly. Therefore, it is important to use appropriate safety measures when working with MVK in the laboratory.
Zukünftige Richtungen
There are several future directions for the research on MVK. One area of interest is the development of new synthetic methods for the production of MVK and its derivatives. Another area of interest is the study of the biological activity of MVK and its potential use in the development of new drugs. Additionally, the use of MVK in the production of new materials, such as polymers and coatings, is an area of active research. Overall, the unique properties of MVK make it a valuable tool in the field of organic synthesis and a subject of ongoing scientific research.
Synthesemethoden
The synthesis of MVK involves the reaction of acetone with acetylene in the presence of a catalyst. The reaction is exothermic and requires careful handling to avoid explosion. The yield of MVK depends on the reaction conditions, such as temperature, pressure, and catalyst used.
Wissenschaftliche Forschungsanwendungen
MVK has been extensively studied for its application in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. The compound is a versatile building block that can be used to synthesize a wide range of compounds with different properties. MVK is also used as a solvent and a reagent in various chemical reactions.
Eigenschaften
CAS-Nummer |
19753-67-4 |
|---|---|
Produktname |
2-Butanone, 3-methyl-1-(triphenylphosphoranylidene)- |
Molekularformel |
C23H23OP |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
3-methyl-1-(triphenyl-λ5-phosphanylidene)butan-2-one |
InChI |
InChI=1S/C23H23OP/c1-19(2)23(24)18-25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-19H,1-2H3 |
InChI-Schlüssel |
BNMPDHMKOXPYAY-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)C(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyme |
(3-Methyl-2-oxobutylidene)triphenylphosphorane; Isobutyrylmethylenetriphenylphosphorane; 3-Methyl-1-(triphenylphosphoranylidene)-2-butanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B156190.png)
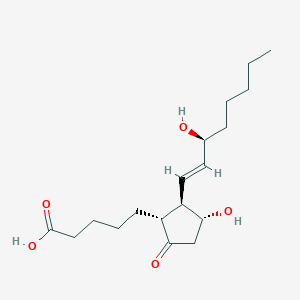
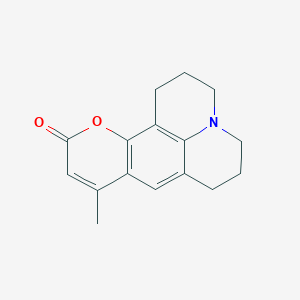
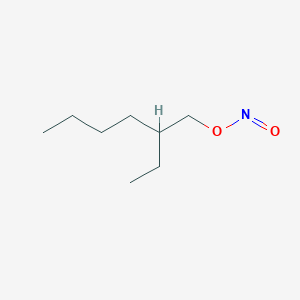
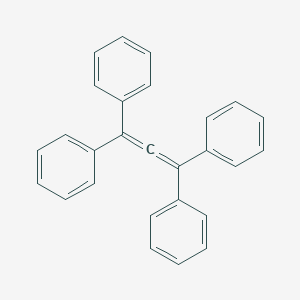
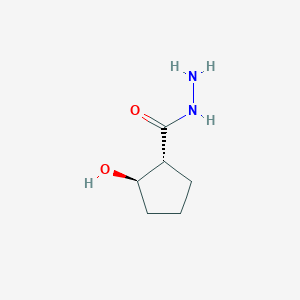
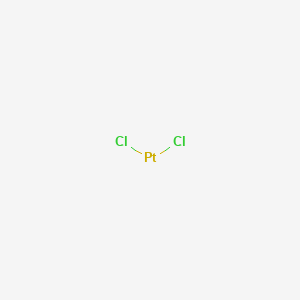
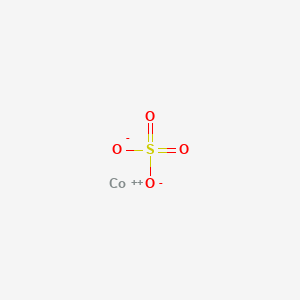
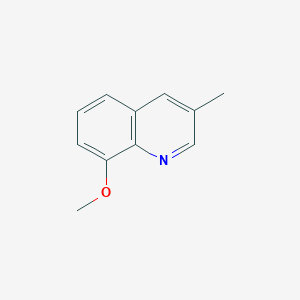
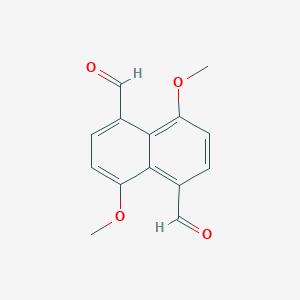
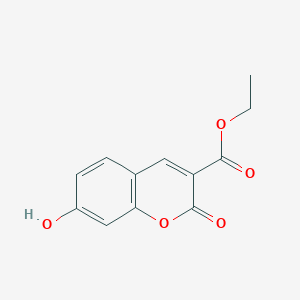
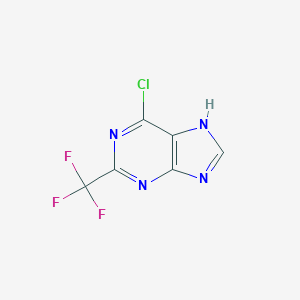
![1-[2-[[4-[[2,6-Dichloro-4-[(dimethylamino)sulphonyl]phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B156213.png)
